molecular formula C23H18FN5O4 B6552973 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-52-6

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552973
CAS No.: 1040635-52-6
M. Wt: 447.4 g/mol
InChI Key: DLQBKERPRCUXJO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl substituent.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-31-19-8-5-15(11-20(19)32-2)22-25-21(33-27-22)13-28-9-10-29-18(23(28)30)12-17(26-29)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBKERPRCUXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (commonly referred to as F829-0432) is a novel heterocyclic compound with potential therapeutic applications. Its structure incorporates both oxadiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C23H18FN5O4
  • Molecular Weight : 447.43 g/mol
  • LogP : 3.063 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.17 (suggesting low solubility in water)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. The compound F829-0432 has shown promise as an inhibitor of various cancer cell lines:

  • In vitro Studies : The compound exhibited significant cytotoxic activity against multiple cancer cell lines with IC50 values ranging from 1.82 µM to 35.58 µM depending on the specific cell line tested .
  • Mechanism of Action : The anticancer activity is believed to be related to its ability to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in cancer proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of bulky aryl groups at specific positions enhances biological activity.
  • The oxadiazole moiety contributes to the compound's efficacy against cancer cells, although its substitution pattern significantly influences potency .

Study on EGFR Inhibition

In a comparative study assessing the inhibitory effects of F829-0432 against various members of the EGFR family:

  • HER3 Inhibition : F829-0432 displayed nearly twice the activity compared to gefitinib against HER3 with an IC50 of 0.37 µM .
  • HER4 and HER2 : It also showed good inhibitory activity against HER4 while being less effective against HER2 compared to gefitinib .

Comparative Table of Biological Activities

CompoundTargetIC50 (µM)Activity Type
F829-0432HER30.37Inhibitor
F829-0432HER40.72Inhibitor
F829-0432HER20.72Weaker Inhibitor
DoxorubicinHCT-1165.23Reference Drug

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes Reference
5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one C₂₄H₂₀FN₅O₄ 461.45 4-Fluorophenyl, 3,4-dimethoxyphenyl-oxadiazole Hypothesized kinase inhibition (based on pyrazolo-pyrazinone scaffolds)
5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one C₂₄H₂₁N₅O₄ 443.5 4-Methylphenyl, 3,4-dimethoxyphenyl-oxadiazole Reduced electronic effects compared to fluoro substitution; lower polarity
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₅H₂₁ClN₄O₄ 476.9 3-Chlorophenyl-oxazole, 3,4-dimethoxyphenyl Enhanced steric bulk; potential for altered target binding
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl, 5-methyl-1,3,4-oxadiazole Increased hydrogen-bonding capacity; lower lipophilicity

Key Observations :

  • Oxadiazole vs. Oxazole : Replacement of 1,2,4-oxadiazole with oxazole (as in the chlorophenyl derivative) increases steric bulk and may reduce metabolic stability due to decreased ring aromaticity .
  • Hydrogen-Bonding : The hydroxymethyl substituent in the analog from improves solubility but may reduce membrane permeability compared to the methoxy groups in the target compound.

Q & A

Q. Optimization focus :

  • Temperature control to minimize side reactions (e.g., over-alkylation).
  • Solvent selection (e.g., DMSO for solubility vs. ethanol for cyclization).
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced kinase inhibition?

Answer:
Key SAR insights from analogous pyrazolo-pyrazinones include:

  • Oxadiazole moiety : Critical for ATP-binding pocket interaction in kinases. Electron-withdrawing groups (e.g., fluorine on phenyl) improve binding affinity .
  • 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability; substitution with bulkier groups (e.g., naphthyl) may reduce solubility but increase target selectivity .
  • Methoxy groups : Positional effects on bioavailability; 3,4-dimethoxy substitution improves metabolic stability compared to 2,3-substitution .

Q. Methodology :

  • In silico docking (e.g., AutoDock Vina) to predict binding modes.
  • In vitro kinase profiling against panels (e.g., Eurofins KinaseProfiler) to validate selectivity .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability across cell lines) be resolved?

Answer:
Contradictions may arise from:

  • Cell line heterogeneity : A549 (lung cancer) vs. HepG2 (liver cancer) differences in efflux pump expression (e.g., P-gp) .
  • Assay conditions : Viability assays (MTT vs. ATP-based) may yield divergent IC₅₀ due to metabolic interference .

Q. Resolution strategies :

  • Mechanistic studies : Use siRNA knockdowns to confirm target engagement (e.g., autophagy modulation vs. kinase inhibition) .
  • Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS to correlate with activity .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Cancer cell lines : NCI-60 panel for broad cytotoxicity profiling .
  • Enzyme inhibition assays : Fluorometric kinase assays (e.g., ADP-Glo™) for target validation .
  • Microbial strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) for antimicrobial activity screening .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., demethylation of methoxy groups) and hepatotoxicity .
  • Molecular dynamics (MD) simulations : Assess binding mode stability over 100-ns trajectories to identify labile regions .
  • Proteomics : Identify off-target interactions via thermal shift assays (TSA) .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–8) for 24h; monitor degradation via HPLC .
  • Plasma stability : Exposure to human plasma (37°C, 1h); quantify parent compound loss using LC-MS .
  • Light/heat stability : Accelerated degradation studies under ICH guidelines .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts enhance aqueous solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles for sustained release .
  • Prodrug design : Esterification of hydroxyl groups to improve intestinal absorption .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handle fluorinated intermediates in fume hoods due to potential toxicity .
  • Avoid DMSO as a solvent in methylation steps to prevent exothermic reactions .
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) .

Advanced: How can cryo-EM or X-ray crystallography elucidate target binding modes?

Answer:

  • Co-crystallization : Soak purified kinase domains (e.g., EGFR) with the compound at 10 mM .
  • Cryo-EM : Resolve binding to large complexes (e.g., mTORC1) at 3–4 Å resolution .
  • Electron density maps : Identify hydrogen bonds between oxadiazole and kinase hinge region .

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